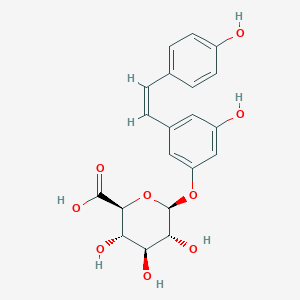

顺式白藜芦醇 3-O-葡萄糖醛酸苷

描述

Synthesis Analysis

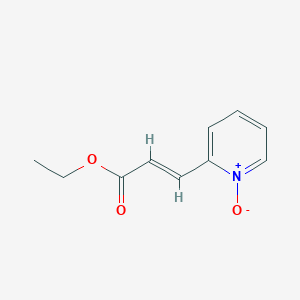

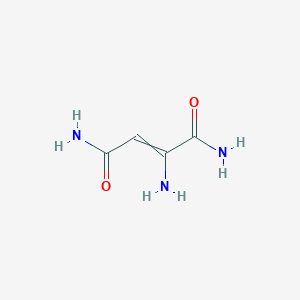

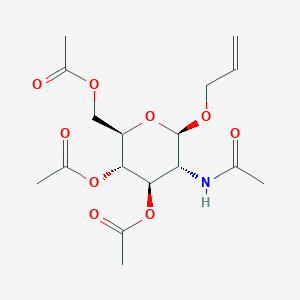

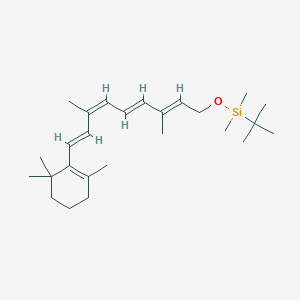

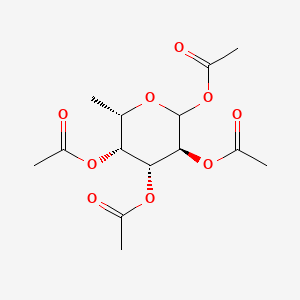

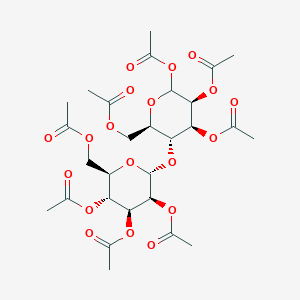

The synthesis of cis-resveratrol 3-O-glucuronide involves the glucuronidation of resveratrol. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the human body. Specifically, resveratrol is glucuronidated to form two main glucuronides: 3-O- and 4'-O-glucuronides. The glucuronidation is regio- and stereoselective, occurring at a faster rate with the cis-isomer and preferring the 3-position on both isomers (Aumont et al., 2001). A concise synthesis pathway for these glucuronide conjugates has been described, utilizing strategies such as Heck coupling (Learmonth, 2003).

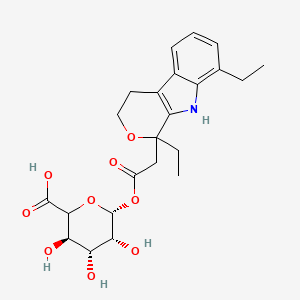

Molecular Structure Analysis

The molecular structure of cis-resveratrol 3-O-glucuronide has been characterized by LC-MS and proton NMR techniques, confirming its glucuronidation at the 3-position. The structure elucidates the addition of a glucuronic acid moiety to resveratrol, enhancing its polarity and biological availability for excretion (Aumont et al., 2001).

Chemical Reactions and Properties

cis-Resveratrol 3-O-glucuronide undergoes metabolic transformations primarily through glucuronidation, a phase II metabolic reaction. This modification significantly alters its chemical properties, increasing its solubility in water and facilitating its excretion from the body. The glucuronidation reaction is selective and efficient, with specific UGT isoforms catalyzing the process (Aumont et al., 2001).

Physical Properties Analysis

The physical properties of cis-resveratrol 3-O-glucuronide, such as solubility and stability, are influenced by its glucuronidated structure. The addition of a glucuronic acid moiety increases its hydrophilicity compared to its parent compound, resveratrol. This alteration enhances its solubility in aqueous solutions, making it more readily excreted by the kidneys.

Chemical Properties Analysis

The chemical properties of cis-resveratrol 3-O-glucuronide reflect its role as a metabolite of resveratrol. The glucuronidation process imparts the compound with properties that facilitate its elimination from the body, such as increased water solubility. Moreover, this modification may affect its bioactivity compared to the parent compound, altering its interaction with biological targets and its overall bioavailability (Aumont et al., 2001).

科学研究应用

顺式和反式白藜芦醇的葡萄糖醛酸苷酸化:顺式和反式白藜芦醇在人肝微粒体中均会发生葡萄糖醛酸苷酸化,这是一种将葡萄糖醛酸添加到物质中的代谢过程。此过程具有区域和立体选择性,顺式异构体的发生速率更快,并且主要发生在两种异构体的 3 位。这种葡萄糖醛酸苷酸化由各种 UDP-葡萄糖醛酸转移酶 (UGT) 同工型催化,同工型之间的活性存在显着差异 (Aumont 等人,2001)。

大鼠脑和星形胶质细胞中的葡萄糖醛酸苷酸化:大鼠脑、嗅粘膜和培养的星形胶质细胞中也发生了类似的葡萄糖醛酸苷酸化过程。这些组织可以形成白藜芦醇葡萄糖醛酸苷,尽管与肝脏相比程度较低。研究还发现,在炎症条件下,反式白藜芦醇的葡萄糖醛酸苷酸化在星形胶质细胞中增强 (Sabolovic 等人,2007)。

人胃肠道中的葡萄糖醛酸苷酸化:人胃肠道对顺式和反式白藜芦醇的葡萄糖醛酸苷酸化有很大贡献。胃肠道不同部分和某些 UGT 同工型对这两种异构体的葡萄糖醛酸苷酸化速率不同。这表明胃肠道在这些多酚的首过代谢中非常重要 (Sabolovic 等人,2006)。

UGT 多态性对葡萄糖醛酸苷化作用的影响:UGT1A6 和 UGT1A1 基因型的变异会影响顺式白藜芦醇的葡萄糖醛酸苷酸化。这些遗传变异导致各自酶的活性差异,从而影响白藜芦醇的代谢 (Iwuchukwu 等人,2009)。

白藜芦醇葡萄糖醛酸苷的合成:已经实现了反式白藜芦醇的区域异构体 3-O-β-d- 和 4'-O-β-d-葡萄糖醛酸苷缀合物的合成。这对于创建参考标准以识别和量化临床前研究中这些重要代谢物非常重要 (Learmonth, 2003)。

未来方向

The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Resveratrol 3-O-glucuronide | |

CAS RN |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)